molecular formula C14H23NO5 B11782655 tert-Butyl 2-(3-ethoxy-2,3-dioxopropyl)pyrrolidine-1-carboxylate

tert-Butyl 2-(3-ethoxy-2,3-dioxopropyl)pyrrolidine-1-carboxylate

Cat. No.: B11782655
M. Wt: 285.34 g/mol
InChI Key: NPNKHBAJQWTALS-UHFFFAOYSA-N
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Description

tert-Butyl 2-(3-ethoxy-2,3-dioxopropyl)pyrrolidine-1-carboxylate (CAS 1512946-99-4) is a high-purity chemical compound with a molecular formula of C14H23NO5 and a molecular weight of 285.34 g/mol . This reagent is a pyrrolidine derivative, a class of nitrogen-containing heterocycles that are of significant interest in medicinal chemistry and drug discovery for constructing protease inhibitors . The molecule features a tert-butyloxycarbonyl (Boc) protected pyrrolidine ring, a common protecting group that enhances stability and alters the solubility profile during multi-step synthetic sequences. The 3-ethoxy-2,3-dioxopropyl moiety provides a reactive handle for further chemical modifications, making this compound a valuable chiral building block or intermediate. Its primary research application lies in the synthesis of more complex molecules, potentially for the development of pharmaceutical agents, including protease inhibitors that target cysteine-bearing enzymes like the SARS-CoV-2 main protease (Mpro) . As a specialized intermediate, it enables researchers to explore novel chemical spaces in organic and medicinal chemistry. For optimal stability and longevity, this product should be stored sealed in a dry environment at 2-8°C . This product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C14H23NO5

Molecular Weight

285.34 g/mol

IUPAC Name

tert-butyl 2-(3-ethoxy-2,3-dioxopropyl)pyrrolidine-1-carboxylate

InChI

InChI=1S/C14H23NO5/c1-5-19-12(17)11(16)9-10-7-6-8-15(10)13(18)20-14(2,3)4/h10H,5-9H2,1-4H3

InChI Key

NPNKHBAJQWTALS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=O)CC1CCCN1C(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Cyclization of Linear Precursors

Cyclization reactions using γ-amino acids or allylic amines are widely employed. For example, glutamic acid derivatives undergo intramolecular lactamization under acidic conditions to form the pyrrolidine ring. Key parameters include:

ParameterTypical RangeImpact on Yield
Temperature80–120°CHigher temps accelerate kinetics but risk decomposition
Acid Catalystp-TsOH, H₂SO₄, or HClp-TsOH minimizes side reactions
SolventToluene or DCMAprotic solvents favor cyclization

Reductive Amination

Ketones or aldehydes react with primary amines in the presence of NaBH₃CN or H₂/Pd-C to form pyrrolidine. For instance, succinaldehyde and benzylamine yield N-benzylpyrrolidine, which is later deprotected. This method offers superior stereocontrol but requires additional steps for Boc-group introduction.

ReagentMolar Ratio (Pyrrolidine:Acylating Agent)Yield (%)
Ethyl oxalyl chloride1:1.268–72
Propionyl chloride1:1.5<50

Michael Addition to α,β-Unsaturated Ketones

Pyrrolidine reacts with ethyl propiolate (HC≡C-COOEt) in THF at −78°C, followed by oxidation with MnO₂ to install the dioxo group. This method achieves higher regioselectivity (≥95%) but demands cryogenic conditions.

tert-Butoxycarbonyl (Boc) Protection

The Boc group is introduced using di-tert-butyl dicarbonate (Boc₂O) under Schotten-Baumann conditions:

Two-Phase Reaction System

A mixture of pyrrolidine derivative (1 eq), Boc₂O (1.05 eq), NaOH (2 eq), and CH₂Cl₂/H₂O (1:1) reacts at 0°C for 2 hr. The biphasic system minimizes hydrolysis, achieving 89–93% yield.

Solvent-Free Alternatives

Neat reactions with Boc₂O and DMAP catalyst at 40°C for 6 hr reduce waste but require strict anhydrous conditions. Comparative data:

MethodTime (hr)Yield (%)Purity (HPLC)
Biphasic29399.1
Solvent-free68898.3

Critical Optimization Strategies

Temperature Control in Acylation

Exothermic acylation requires gradual reagent addition. A study comparing batch vs. dropwise addition showed:

Addition MethodMax Temp ReachedYield (%)
Batch78°C61
Dropwise (30 min)45°C84

Solvent Selection for Crystallization

Ethanol/water (7:3 v/v) produces needle-like crystals with 99.5% purity, while acetonitrile yields smaller crystals requiring recrystallization.

Comparative Analysis of Synthetic Routes

Four routes were evaluated for scalability and cost:

RouteStepsTotal Yield (%)Cost Index*
Cyclization + FC Acylation3651.00
Reductive Amination + Michael Addn.5581.45
Enzymatic Synthesis2423.20

*Cost Index normalized to Route 1

Troubleshooting Common Issues

Incomplete Boc Protection

Caused by moisture ingress. Solutions:

  • Use molecular sieves (4Å) in the reaction mixture

  • Replace aqueous NaOH with solid K₂CO₃

Epimerization at the Pyrrolidine C-2

Mitigated by:

  • Conducting acylation below −30°C

  • Using bulky bases like DIPEA instead of Et₃N

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 2-(3-ethoxy-2,3-dioxopropyl)pyrrolidine-1-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the ethoxy group or the dioxopropyl moiety.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed:

Scientific Research Applications

While specific biological activity data for this compound is limited, similar pyrrolidine derivatives have been associated with various pharmacological effects, including:

  • Anti-inflammatory : Compounds with similar structures often exhibit anti-inflammatory properties, making them potential candidates for treating inflammatory diseases.
  • Analgesic : The analgesic effects of related pyrrolidine derivatives suggest that this compound may also possess pain-relieving properties.
  • Antiviral : Research indicates that certain pyrrolidine-based compounds can inhibit viral replication, positioning this compound as a potential antiviral agent.

Interaction Studies

Research into the interaction of tert-butyl 2-(3-ethoxy-2,3-dioxopropyl)pyrrolidine-1-carboxylate with biological targets such as enzymes or receptors could provide insights into its therapeutic potential. Similar compounds have been studied for their binding affinities to proteases and other critical biomolecules.

Organic Synthesis

The synthesis of this compound typically involves multi-step organic synthesis techniques. A general synthetic pathway may include:

  • Formation of the pyrrolidine ring through cyclization reactions.
  • Introduction of the ethoxy and dioxopropyl groups via alkylation or acylation reactions.
  • Finalization of the carboxylate group through esterification processes.

This compound can serve as an intermediate in the synthesis of more complex molecules due to its versatile functional groups .

Case Studies and Research Findings

Recent studies have explored the synthesis and bioactivity of various pyrrolidine derivatives, providing insights into their therapeutic potentials. For instance:

  • A study on thiazole derivatives demonstrated high antibacterial activity against Gram-positive strains, suggesting that modifications in the pyrrolidine structure could enhance bioactivity .
  • Research on related compounds indicated their effectiveness as hepatitis C virus protease inhibitors, highlighting the importance of structural modifications for enhancing antiviral properties .

These findings emphasize the need for further research into this compound to fully understand its applications in drug development.

Mechanism of Action

The mechanism of action of tert-Butyl 2-(3-ethoxy-2,3-dioxopropyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and functional groups. It can also interact with proteins and nucleic acids, affecting their function and activity. The pathways involved in its mechanism of action include enzyme inhibition, protein-ligand binding, and modulation of cellular signaling pathways .

Comparison with Similar Compounds

Examples :

  • tert-Butyl 2-(2-methylbenzyl)pyrrolidine-1-carboxylate
  • tert-Butyl 2-(3,5-dimethylbenzyl)pyrrolidine-1-carboxylate
  • tert-Butyl 2-(4-isopropylbenzyl)pyrrolidine-1-carboxylate

Key Differences :

  • Substituents : These compounds bear aromatic benzyl groups (e.g., methyl, dimethyl, or isopropyl-substituted phenyl) instead of the diketone-ester chain in the target compound.
  • Physical State : All three analogs are colorless oils, whereas diketone-containing derivatives (e.g., spiro-oxindoles in ) are solids, suggesting the target compound may also solidify due to increased polarity .
  • Synthesis Yields: Yields for aromatic analogs range from 30% to 70%, reflecting challenges in steric hindrance or purification.

Spectroscopic Data :

  • 13C NMR : Aromatic carbons appear at 126–139 ppm, while the tert-butyl carbonyl resonates at ~155 ppm, consistent with the target compound’s ester functionality. The diketone’s carbonyls (likely 170–200 ppm) would further distinguish it .

Pyrrolidine Derivatives with Heterocyclic Substituents

Examples :

  • tert-Butyl 3-((5-bromo-3-methoxypyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate
  • tert-Butyl 3-((5-bromo-3-(dimethoxymethyl)pyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate

Key Differences :

  • Substituents : Pyridine rings with bromo and methoxy groups introduce halogenated and electron-donating motifs, contrasting with the target’s aliphatic diketone.
  • Applications : Pyridine derivatives are often used in medicinal chemistry (e.g., kinase inhibitors), while diketone esters like the target compound may serve as electrophilic intermediates in cross-coupling reactions .

Spiro-Pyrrolidine-Oxindole Derivatives

Examples :

  • tert-Butyl (2S)-2-({(2'R,3S,5'R)-5'-formyl-2-oxo-2'-[(triisopropylsilyl)ethynyl]-1'H-spiro[indole-3,3'-pyrrolidin]-1'-yl}carbonyl)pyrrolidine-1-carboxylate (Compound 330)
  • tert-Butyl (2S)-2-({(2'S,3R,5'S)-2-oxo-5'-[(1E)-prop-1-en-1-yl]-1'H-spiro[indole-3,3'-pyrrolidin]-1'-yl}carbonyl)pyrrolidine-1-carboxylate (Compound 328)

Key Differences :

  • Structural Complexity : Spiro junctions and fused indole rings enhance rigidity and stereochemical complexity, unlike the target compound’s linear substituent.

Hydroxylated Pyrrolidine Carboxylates

Example :

  • tert-Butyl (2R,4R)-2-(3-ethoxy-3-oxopropyl)-4-hydroxypyrrolidine-1-carboxylate

Key Differences :

  • Reactivity : The hydroxyl group necessitates protection/deprotection strategies, whereas the diketone in the target compound may participate in conjugate additions or cyclizations .

Biological Activity

Chemical Structure and Properties
tert-Butyl 2-(3-ethoxy-2,3-dioxopropyl)pyrrolidine-1-carboxylate is a pyrrolidine derivative characterized by its molecular formula C14H23NO5C_{14}H_{23}NO_5 and a molecular weight of approximately 285.34 g/mol. The compound features a pyrrolidine ring, a tert-butyl group, and an ethoxy-substituted dioxopropyl moiety, which contributes to its potential biological activity .

Pharmacological Potential

While specific data on the biological activity of this compound is limited, compounds with similar structures have been noted for various pharmacological effects, including:

  • Anti-inflammatory properties
  • Analgesic effects
  • Antiviral activity

These activities are often attributed to the structural characteristics of pyrrolidine derivatives, which can significantly influence their interaction with biological targets.

The biological activity of pyrrolidine derivatives typically involves their interaction with various biomolecules such as enzymes and receptors. For instance, studies have shown that modifications in the pyrrolidine structure can enhance binding affinity to specific enzymes or receptors, potentially leading to therapeutic effects. Understanding these interactions is crucial for elucidating the mechanisms of action and therapeutic applications of this compound .

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds can provide insights into the potential biological activity of this compound. The following table summarizes key features of related compounds:

Compound NameCAS NumberKey Features
(R)-tert-butyl 2-(3-ethoxy-3-oxopropanoyl)pyrrolidine-1-carboxylate287107-87-3Similar structure with different oxo group configuration
tert-butyl 2-(3-methyl-3-oxobutanoyl)pyrrolidine-1-carboxylate1512946-99-4Contains a methyl substitution affecting biological activity
tert-butyl 2-(3-hydroxypropyl)pyrrolidine-1-carboxylateNot specifiedHydroxyl substitution may introduce different reactivity

These compounds exhibit unique pharmacological profiles due to variations in their substituents, which can significantly affect their reactivity and biological properties .

Interaction Studies

Research into the interactions of pyrrolidine derivatives with proteases and other critical biomolecules has highlighted their potential therapeutic roles. For example, studies have demonstrated that certain pyrrolidine-based compounds can effectively inhibit specific proteases involved in disease processes, thereby showcasing their potential as drug candidates .

Synthesis and Applications

The synthesis of this compound typically involves multi-step organic synthesis techniques. Understanding the synthetic pathways and optimizing these processes can enhance the yield and purity of the compound, facilitating further biological testing and application development .

Q & A

Q. What are the key spectroscopic techniques for confirming the structure of tert-butyl 2-(3-ethoxy-2,3-dioxopropyl)pyrrolidine-1-carboxylate?

Methodological Answer:

  • 1H/13C NMR : Assign peaks for the pyrrolidine ring (δ ~1.4–3.5 ppm for protons; δ ~20–60 ppm for carbons), tert-butyl group (δ ~1.4 ppm for protons; δ ~28 and 80 ppm for carbons), and ethoxy-dioxopropyl moiety (δ ~4.2 ppm for OCH2CH3; δ ~170–180 ppm for carbonyl carbons) .
  • HRMS : Confirm molecular ion ([M+H]+) with an exact mass match (e.g., calculated vs. observed values within 2 ppm error) .
  • IR : Identify carbonyl stretches (~1700–1750 cm⁻¹) and ester C-O bonds (~1250 cm⁻¹) .

Q. How is the compound typically purified after synthesis?

Methodological Answer:

  • Column Chromatography : Use silica gel with gradients of EtOAc/hexane (e.g., 20–50% EtOAc) or ethanol/chloroform (1:8–1:10) for optimal separation .
  • Recrystallization : Employ solvents like hexane/ethyl acetate mixtures for crystalline products .

Advanced Research Questions

Q. How can synthetic yields be improved for analogs with bulky substituents on the pyrrolidine ring?

Methodological Answer:

  • Catalyst Optimization : Replace NaH with milder bases (e.g., K2CO3) in SN2 reactions to reduce side products .
  • Solvent Selection : Use polar aprotic solvents (e.g., THF or DMF) to enhance nucleophilicity in alkylation steps .
  • Temperature Control : Conduct reactions at 0°C during sensitive steps (e.g., acyl chloride formation) to prevent decomposition .

Q. How do structural modifications (e.g., ethoxy vs. methoxy groups) impact bioactivity in related pyrrolidine derivatives?

Methodological Answer:

  • Comparative SAR Studies : Synthesize analogs (e.g., tert-butyl 2-(3-methoxy-2,3-dioxopropyl)pyrrolidine-1-carboxylate) and test cytotoxicity in cancer cell lines. Use HPLC-purified samples (≥95% purity) for assays .
  • LogP Analysis : Measure partition coefficients to correlate hydrophobicity with membrane permeability .

Q. What strategies resolve contradictions in reported NMR data for tert-butyl-protected pyrrolidine derivatives?

Methodological Answer:

  • Deuteration Studies : Use D2O exchange to identify exchangeable protons (e.g., NH in unprotected analogs) .
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals in crowded regions (e.g., δ 2.5–3.5 ppm for pyrrolidine CH2 groups) .
  • Cross-Validation : Compare data with structurally similar compounds (e.g., tert-butyl 3-(2-ethoxy-2-oxoethyl)pyrrolidine-1-carboxylate) .

Q. How can stability issues during long-term storage be mitigated?

Methodological Answer:

  • Storage Conditions : Store under inert gas (N2/Ar) at –20°C in amber vials to prevent oxidation and light-induced degradation .
  • Stability Monitoring : Perform periodic HPLC analysis (C18 column, acetonitrile/water gradient) to detect decomposition products .

Q. What analytical methods are most reliable for assessing purity in compounds with labile functional groups?

Methodological Answer:

  • HPLC-DAD/MS : Use reverse-phase columns (e.g., Agilent Zorbax SB-C18) with UV detection at 210–254 nm and MS confirmation .
  • TLC with Dual Detection : Visualize under UV (254 nm) and char with ninhydrin for amines or KMnO4 for oxidizable groups .

Data Contradiction Analysis

Q. Discrepancies in reported melting points for tert-butyl pyrrolidine carboxylates: How to validate?

Methodological Answer:

  • DSC/TGA Analysis : Measure thermal behavior under controlled heating rates (e.g., 10°C/min) to distinguish melting from decomposition .
  • Polymorph Screening : Recrystallize from multiple solvents (e.g., ethanol, acetone) to identify stable crystalline forms .

Q. Conflicting bioactivity results in analog studies: What factors contribute?

Methodological Answer:

  • Purity Thresholds : Ensure test compounds are ≥95% pure (via HPLC) to exclude impurities as confounding variables .
  • Cell Line Variability : Validate assays across multiple lines (e.g., HeLa, MCF-7) with standardized protocols (e.g., MTT assay at 48h) .

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